molecular formula C28H56O4 B124526 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane CAS No. 151460-00-3

2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane

Cat. No. B124526
M. Wt: 456.7 g/mol
InChI Key: AGCBIBHANSJWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane, also known as TMC-15, is a cyclic ether compound that has gained significant attention in scientific research due to its unique properties. TMC-15 is a lipophilic molecule that can penetrate the cell membrane and interact with intracellular targets.

Mechanism Of Action

The mechanism of action of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane is not fully understood. However, studies have suggested that 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane may interact with intracellular targets, including the endoplasmic reticulum and mitochondria. 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells.

Biochemical And Physiological Effects

2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to have various biochemical and physiological effects. In cancer cells, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to induce cell death and inhibit cell proliferation. In immune cells, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neuronal cells, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been shown to protect against oxidative stress and reduce neuroinflammation.

Advantages And Limitations For Lab Experiments

2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has several advantages for lab experiments. It is a lipophilic molecule that can easily penetrate the cell membrane and interact with intracellular targets. 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane is also stable and can be easily synthesized. However, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has not been extensively tested in vivo, and its potential side effects are not known.

Future Directions

There are several future directions for 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane research. One potential avenue is to investigate the effects of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane on different cancer types and to explore its potential as a cancer therapy. Another direction is to investigate the effects of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane on the immune system and its potential as an anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane and its potential side effects.

Synthesis Methods

The synthesis of 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane involves a multi-step process that starts with the reaction of 1,10-decanediol with 2,2-dimethyl-1,3-propanediol to form a diol intermediate. This intermediate is then reacted with tetradecyl bromide in the presence of potassium carbonate to form the desired product. The final step involves the cyclization of the product using para-toluenesulfonic acid as a catalyst.

Scientific Research Applications

2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane has been used in various studies to investigate its effects on different cell types, including cancer cells, immune cells, and neuronal cells.

properties

CAS RN

151460-00-3

Product Name

2,2,3,3-Tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane

Molecular Formula

C28H56O4

Molecular Weight

456.7 g/mol

IUPAC Name

2,2,3,3-tetramethyl-9-tetradecyl-1,4,8,11-tetraoxacyclotetradecane

InChI

InChI=1S/C28H56O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-20-26-25-29-21-18-23-31-27(2,3)28(4,5)32-24-19-22-30-26/h26H,6-25H2,1-5H3

InChI Key

AGCBIBHANSJWDX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC1COCCCOC(C(OCCCO1)(C)C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCC1COCCCOC(C(OCCCO1)(C)C)(C)C

synonyms

9-Tetradecyl-2,2,3,3-tetramethyl-1,4,8,11-tetraoxacyclotetradecane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.